molecular formula C13H15ClSi B13699763 (4-Chloro-2-naphthyl)trimethylsilane

(4-Chloro-2-naphthyl)trimethylsilane

Cat. No.: B13699763
M. Wt: 234.79 g/mol
InChI Key: YOWIVGLUYJQJSX-UHFFFAOYSA-N
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Description

(4-Chloro-2-naphthyl)trimethylsilane is an organosilicon compound with the molecular formula C13H15ClSi. This compound is characterized by the presence of a naphthalene ring substituted with a chlorine atom at the 4-position and a trimethylsilyl group at the 2-position. It is a valuable intermediate in organic synthesis, particularly in the field of organosilicon chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-naphthyl)trimethylsilane typically involves the reaction of 4-chloro-2-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

4-Chloro-2-naphthol+Trimethylsilyl chlorideBaseThis compound+HCl\text{4-Chloro-2-naphthol} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 4-Chloro-2-naphthol+Trimethylsilyl chlorideBase​this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-naphthyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding naphthylsilane.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of (4-substituted-2-naphthyl)trimethylsilane derivatives.

    Oxidation: Formation of 4-chloro-2-naphthoquinone or other oxidized products.

    Reduction: Formation of (4-chloro-2-naphthyl)silane.

Scientific Research Applications

(4-Chloro-2-naphthyl)trimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a protecting group for hydroxyl functionalities.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-naphthyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the presence of the chlorine atom can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A widely used silylating agent in organic synthesis.

    (4-Bromo-2-naphthyl)trimethylsilane: Similar structure but with a bromine atom instead of chlorine.

    (4-Methyl-2-naphthyl)trimethylsilane: Similar structure but with a methyl group instead of chlorine.

Uniqueness

(4-Chloro-2-naphthyl)trimethylsilane is unique due to the presence of both the chlorine atom and the trimethylsilyl group, which confer distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile intermediate in the synthesis of complex organic molecules.

Biological Activity

(4-Chloro-2-naphthyl)trimethylsilane is an organosilicon compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, pharmacological properties, and biological activities, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-naphthol with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired silane compound.

Antitumor Activity

Recent studies have indicated that compounds containing naphthyl groups exhibit significant antitumor activity. For instance, a study demonstrated that derivatives of naphthalene showed inhibitory effects against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that compounds with similar structures exhibit potent antifungal and antibacterial effects. For example, a study on structurally related silanes revealed their effectiveness against Candida albicans and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may play a role. Research has shown that certain silanes can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. This inhibition could lead to anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies

  • Antitumor Efficacy : A study published in Heliyon evaluated various naphthalene derivatives for their antitumor efficacy. The results indicated that compounds with a chloro substituent exhibited enhanced activity against breast cancer cell lines, highlighting the potential of this compound as a lead compound for further development .
  • Antimicrobial Assessment : In another study, researchers synthesized several silane derivatives and tested their antimicrobial properties. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
  • Enzyme Inhibition : A pharmacological evaluation indicated that related silanes could effectively inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. This suggests that this compound might also exhibit similar inhibitory effects .

Research Findings

The biological activities of this compound are summarized in the following table:

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of fungal and bacterial growth
Enzyme InhibitionInhibition of cyclooxygenase

Properties

Molecular Formula

C13H15ClSi

Molecular Weight

234.79 g/mol

IUPAC Name

(4-chloronaphthalen-2-yl)-trimethylsilane

InChI

InChI=1S/C13H15ClSi/c1-15(2,3)11-8-10-6-4-5-7-12(10)13(14)9-11/h4-9H,1-3H3

InChI Key

YOWIVGLUYJQJSX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2C(=C1)Cl

Origin of Product

United States

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